molecular formula C9H5BrFN B3027858 4-Bromo-6-fluoroisoquinoline CAS No. 1416500-78-1

4-Bromo-6-fluoroisoquinoline

Cat. No.: B3027858
CAS No.: 1416500-78-1
M. Wt: 226.04
InChI Key: IXLPAFQCBBGXBG-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroisoquinoline is a chemical compound belonging to the isoquinoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The molecular formula of this compound is C9H5BrFN, and it has a molecular weight of 226.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroisoquinoline can be achieved through various methods. One notable method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction is carried out in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile . Another approach involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, followed by a three-step reaction to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoroisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-fluoroisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a potential lead compound for drug discovery.

    Industry: The compound is utilized in the production of advanced materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the fluorine atom.

    6-Fluoroisoquinoline: Similar in structure but lacks the bromine atom.

    4-Chloro-6-fluoroisoquinoline: Similar in structure with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-6-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-6-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLPAFQCBBGXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309435
Record name 4-Bromo-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416500-78-1
Record name 4-Bromo-6-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416500-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-fluoroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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